1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

Vue d'ensemble

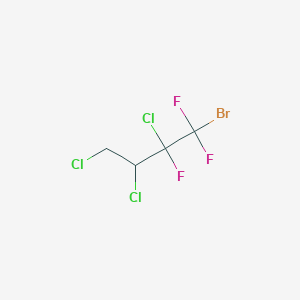

Description

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is an organohalogen compound with the molecular formula C4H3BrCl3F3. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone. This compound is notable for its high density and boiling point, making it a subject of interest in various chemical research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane can be synthesized through halogenation reactions involving butane derivatives. The process typically involves the stepwise addition of bromine, chlorine, and fluorine atoms to the butane molecule under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the selective addition of halogens .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where butane is treated with bromine, chlorine, and fluorine gases. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be used for halogen exchange.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation

Major Products:

Substitution: Products include iodinated derivatives or other substituted butanes.

Reduction: Products include partially or fully dehalogenated butanes.

Oxidation: Products include carboxylic acids, ketones, or aldehydes

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is utilized as a precursor in the synthesis of various fluorinated organic compounds. The presence of bromine and multiple chlorines allows for versatile reactions in organic synthesis, particularly in creating fluorinated intermediates that are valuable in pharmaceuticals and agrochemicals .

Research in Environmental Chemistry

Due to its halogenated nature, this compound is studied for its environmental impact and degradation pathways. Researchers investigate its behavior in different environmental conditions to understand the persistence of halogenated compounds and their potential effects on ecosystems . Such studies are critical for developing strategies to mitigate pollution from similar compounds.

Use as a Solvent and Reagent

In laboratory settings, this compound serves as a solvent and reagent for various chemical reactions. Its unique properties allow it to dissolve a range of organic compounds effectively, making it useful in extraction and purification processes .

Material Science Applications

The compound's properties make it a candidate for use in material science, particularly in the development of polymers and coatings that require specific chemical resistance or thermal stability. Its incorporation into polymer matrices can enhance the performance characteristics of the resulting materials .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound as a key intermediate in synthesizing fluorinated pharmaceuticals. The researchers highlighted its efficiency in facilitating nucleophilic substitution reactions to introduce fluorine into drug molecules, which often enhances their biological activity and metabolic stability.

Case Study 2: Environmental Impact Assessment

An environmental chemistry study focused on assessing the degradation pathways of halogenated compounds similar to this compound. The findings indicated that while such compounds are resistant to biodegradation, they can undergo photolytic degradation under UV exposure. This research underscores the importance of understanding the environmental fate of halogenated organic pollutants.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis of Fluorinated Compounds | Used as a precursor for creating fluorinated intermediates in pharmaceuticals and agrochemicals |

| Environmental Chemistry | Studied for its persistence and degradation pathways in environmental contexts |

| Laboratory Solvent/Reagent | Serves as an effective solvent for various organic reactions |

| Material Science | Potential use in developing polymers with enhanced chemical resistance |

Mécanisme D'action

The mechanism by which 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in hydrogen bonding, van der Waals interactions, and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions .

Comparaison Avec Des Composés Similaires

- 1-Bromo-2,3,4-trichlorobutane

- 1-Bromo-2,3,4-trifluorobutane

- 1-Bromo-2,3,4-trichloro-1,1,2-trifluoropropane

Uniqueness: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.

Activité Biologique

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane (CAS No. 664-03-9) is a halogenated organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including toxicity, environmental impact, and potential applications in various fields.

- Molecular Formula : CHBrClF

- Molecular Weight : 294.32 g/mol

- Boiling Point : Approximately 181.7 °C (predicted)

- Density : 1.854 g/cm³ (predicted)

| Property | Value |

|---|---|

| Molecular Formula | CHBrClF |

| Molecular Weight | 294.32 g/mol |

| Boiling Point | 181.7 °C |

| Density | 1.854 g/cm³ |

Toxicological Profile

Research indicates that halogenated compounds like this compound exhibit significant toxicity. The compound's structure suggests it may interfere with biological systems through various mechanisms:

- Mutagenicity : Studies have shown that halogenated compounds can induce mutations in DNA by forming adducts with nucleophilic sites in nucleic acids.

- Carcinogenic Potential : Certain halogenated compounds are classified as carcinogens due to their ability to cause DNA damage and promote tumorigenesis.

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. The compound may bioaccumulate in organisms, leading to potential toxicity in food chains.

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study assessed the toxicity of various halogenated compounds on aquatic life, including this compound. Results indicated significant acute toxicity to fish species at low concentrations, highlighting the need for regulatory scrutiny.

Mechanistic Insights

The biological activity of this compound is influenced by its electrophilic nature due to the presence of multiple halogens. This electrophilicity can lead to interactions with nucleophiles in biological systems:

- Electrophilic Substitution Reactions : The compound can undergo electrophilic substitution reactions with cellular macromolecules.

Research Findings

Recent findings indicate that fluorinated compounds exhibit unique reactivity patterns due to the presence of fluorine atoms. This can enhance their biological activity compared to non-fluorinated analogs.

Propriétés

IUPAC Name |

1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKDLFPUVNFPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrCl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371332 | |

| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664-03-9 | |

| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.